1-Piperidin-4-ylmethyl-1H-benzoimidazole 1-Piperidin-4-ylmethyl-1H-benzoimidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15125938
InChI: InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2
SMILES:
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-Piperidin-4-ylmethyl-1H-benzoimidazole

CAS No.:

Cat. No.: VC15125938

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-Piperidin-4-ylmethyl-1H-benzoimidazole -

Specification

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-(piperidin-4-ylmethyl)benzimidazole
Standard InChI InChI=1S/C13H17N3/c1-2-4-13-12(3-1)15-10-16(13)9-11-5-7-14-8-6-11/h1-4,10-11,14H,5-9H2
Standard InChI Key QYSKIWPKKCCIEZ-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1CN2C=NC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 1-piperidin-4-ylmethyl-1H-benzoimidazole is C₁₃H₁₇N₃, with a molecular weight of 215.30 g/mol . The compound’s structure consists of a benzimidazole ring (a fusion of benzene and imidazole) substituted at the 1-position by a piperidin-4-ylmethyl group. Piperidine, a six-membered heterocycle containing one nitrogen atom, contributes basicity and conformational flexibility, which are critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting PointNot reported (decomposition observed)Inferred
Boiling Point~441 °C (predicted)Analog data
Density1.167 g/cm³ (predicted)Analog data
SolubilityModerate in polar aprotic solvents (e.g., DMF, methanol)
pKa11.83 (predicted for piperidine nitrogen)

The piperidine nitrogen’s basicity (pKa ~11.83) suggests protonation under physiological conditions, potentially enhancing water solubility and bioavailability . The benzimidazole moiety’s planar aromatic system enables π-π stacking interactions, a feature exploited in drug design for target binding .

Synthesis and Manufacturing

While no explicit synthesis route for 1-piperidin-4-ylmethyl-1H-benzoimidazole is documented, analogous compounds provide insight into plausible methodologies. A common strategy involves alkylation of benzimidazole precursors with piperidine-containing reagents. For example, 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-one derivatives are synthesized via nucleophilic substitution between 4-piperidone hydrochloride and 2-chloromethylbenzimidazole in dimethylformamide (DMF) with triethylamine as a base .

Adapting this approach, 1-piperidin-4-ylmethyl-1H-benzoimidazole could be synthesized through the reaction of 4-(chloromethyl)piperidine with 1H-benzimidazole under basic conditions. Post-synthetic purification typically involves recrystallization from methanol or aqueous ethanol, yielding high-purity material .

Key Reaction Steps (Hypothetical):

  • Alkylation:
    1H-Benzoimidazole+4-(Chloromethyl)piperidineEt3N, DMF1-Piperidin-4-ylmethyl-1H-benzoimidazole\text{1H-Benzoimidazole} + \text{4-(Chloromethyl)piperidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{1-Piperidin-4-ylmethyl-1H-benzoimidazole}

  • Purification: Recrystallization from methanol/water mixtures.

Pharmacological and Biological Applications

Although direct studies on 1-piperidin-4-ylmethyl-1H-benzoimidazole are scarce, structurally related benzimidazole-piperidine hybrids exhibit diverse biological activities:

Antitubercular Activity

Benzimidazole derivatives bearing piperidine substituents have shown promise against Mycobacterium tuberculosis. For instance, 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine derivatives demonstrated ex vivo antitubercular activity, with minimum inhibitory concentrations (MIC) as low as 1.6 µg/mL . These compounds likely inhibit cell wall synthesis or disrupt mycobacterial enzymes .

Sodium Channel Modulation

Benzimidazole derivatives substituted with piperidine groups are investigated as sodium channel blockers for treating ischemic stroke. For example, 3-amino-1-(5-indanyloxy)-2-propanol derivatives, synthesized using 2-piperidin-4-yl-1H-benzimidazole, exhibit neuroprotective effects in preclinical models .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Storage recommendations include keeping the compound in a dark, inert atmosphere at room temperature to prevent degradation .

SupplierPurityPrice (per gram)
CymitQuimicaNot specified2,353.00 €

Future Research Directions

Further studies are needed to elucidate the full pharmacological profile of 1-piperidin-4-ylmethyl-1H-benzoimidazole. Priority areas include:

  • Antimicrobial Screening: Testing against drug-resistant bacterial and fungal strains.

  • Kinase Inhibition Assays: Evaluating potential as an Akt1/Akt2 dual inhibitor, leveraging precedents from related pyridine derivatives .

  • Toxicological Profiling: Acute and chronic toxicity studies in animal models.

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